Functional Potency vs. Closest Analog
VU0404251 (compound 8v) demonstrates a significant and quantifiable increase in functional potency at the rat mGlu5 receptor compared to its closest direct analog, R-8t. This difference is driven by the specific (R)-stereochemistry of the eastern amide group. In a head-to-head assay measuring potentiation of the glutamate response in a high-expressing HEK cell line, VU0404251 achieved an EC50 of 7.2 nM, representing an approximately twofold increase in activity over the cyclohexyl analog R-8t, which had an EC50 of 15 nM [1]. This improvement is reflected in a pEC50 value of 8.14 ± 0.30 for VU0404251 compared to 7.82 ± 0.38 for R-8t [1].
pEC50 8.14 ± 0.30 vs 7.82 ± 0.38
| Evidence Dimension | Functional Potency at Rat mGlu5 Receptor |
|---|---|
| Target Compound Data | EC50 = 7.2 nM; pEC50 = 8.14 ± 0.30 |
| Comparator Or Baseline | R-8t (cyclohexyl analog): EC50 = 15 nM; pEC50 = 7.82 ± 0.38 |
| Quantified Difference | Approximately 2-fold more potent than R-8t |
| Conditions | Glutamate potentiation assay in HEK cells expressing high levels of rat mGlu5 receptor |
Why This Matters
This data provides a direct, quantitative justification for selecting VU0404251 over its closest structural analog when maximal target engagement and potency are critical for an experiment, particularly in studies using rodent models.
- [1] Manka, J. T., et al. (2012). Optimization of an ether series of mGlu5 positive allosteric modulators: molecular determinants of MPEP-site interaction crossover. *Bioorganic & Medicinal Chemistry Letters*, 22(20), 6481-6485. View Source
